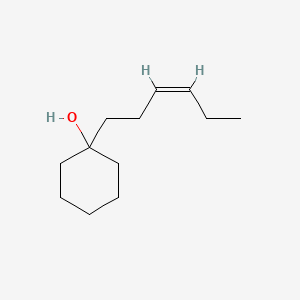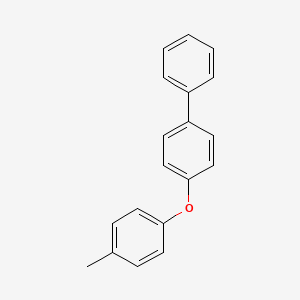
2,2'-(1-Methylethylidene)bis(cyclohexan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclohexanol and is characterized by the presence of two cyclohexanol groups connected by a methylethylidene bridge. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) can be synthesized through the hydrogenation of bisphenol A (2,2-bis(4-hydroxyphenyl)propane). The hydrogenation process typically involves the use of a nickel, cobalt, or ruthenium catalyst under high pressure (10-30 MPa) and elevated temperatures (150-250°C) .
Industrial Production Methods
The industrial production of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) follows a similar hydrogenation process as described above. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexanol derivatives.
Substitution: Ethers or esters.
科学的研究の応用
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential as a stabilizing agent in biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance plastics and polyamides.
作用機序
The mechanism of action of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the methylethylidene bridge provides structural rigidity, enhancing the compound’s overall stability .
類似化合物との比較
Similar Compounds
Cyclohexane, 1,1’-(1-methylethylidene)bis-: Similar in structure but lacks the hydroxyl groups.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Contains a cyclohexene ring instead of a cyclohexanol ring.
1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane: Contains ethenyl groups instead of hydroxyl groups
Uniqueness
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is unique due to the presence of two hydroxyl groups and a methylethylidene bridge, which confer distinct chemical properties and reactivity. These features make it valuable in applications requiring high stability and specific reactivity .
特性
CAS番号 |
94135-14-5 |
|---|---|
分子式 |
C15H28O2 |
分子量 |
240.38 g/mol |
IUPAC名 |
2-[2-(2-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H28O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h11-14,16-17H,3-10H2,1-2H3 |
InChIキー |
VNFGHPHDNKDZBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCCCC1O)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)










